4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
Description
BenchChem offers high-quality 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-2-9-13-10(15-14-9)7-5-6(11)3-4-8(7)12/h3-5H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVCWPZDBFOGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline CAS number and identifiers
High-Value Heterocyclic Scaffold for Medicinal Chemistry [1]
Executive Summary & Chemical Identity
4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline (CAS: 1040345-45-6) is a specialized heterocyclic building block characterized by a 1,2,4-oxadiazole ring ortho-fused to a chloroaniline moiety.[1] In modern drug discovery, this scaffold serves two critical functions:
-
Bioisosteric Replacement: The 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere for esters and amides, improving metabolic stability (t½) while maintaining hydrogen bond acceptor capabilities.[1]
-
Privileged Intermediate: The free amino group ortho to the oxadiazole allows for rapid downstream cyclization into tricyclic systems (e.g., quinazolinones or benzodiazepine analogs) or derivatization into kinase inhibitors.[1]
Chemical Identifiers & Properties
| Parameter | Technical Specification |
| CAS Number | 1040345-45-6 |
| IUPAC Name | 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline |
| Molecular Formula | C₁₀H₁₀ClN₃O |
| Molecular Weight | 223.66 g/mol |
| SMILES | CCC1=NOC(=N1)C2=C(N)C=CC(Cl)=C2 |
| InChIKey | UQVCWPZDBFOGGM-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted LogP | ~2.6 (Lipophilic, good membrane permeability) |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
Synthetic Methodology: The Isatoic Anhydride Route
Rationale: While carboxylic acid coupling (using EDC/HOBt) is common, it is suboptimal for ortho-amino benzoic acids due to competing self-polymerization.[1] The Isatoic Anhydride protocol is the industry standard for this scaffold.[1] It utilizes 5-chloroisatoic anhydride as a "masked" amino acid that reacts cleanly with amidoximes, driving decarboxylation and cyclization in a single pot.[1]
Reaction Scheme (Graphviz)[1][8]
Caption: One-pot synthesis via 5-chloroisatoic anhydride. The reaction leverages the entropy-driven loss of CO₂ and H₂O to drive the equilibrium toward the heterocycle.[1]
Detailed Experimental Protocol
Objective: Synthesis of 10g batch of Target Compound.
Reagents:
-
5-Chloroisatoic anhydride (1.0 eq, 45 mmol)[1]
-
N'-Hydroxypropionimidamide (Propionamidoxime) (1.1 eq, 49.5 mmol)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide)[1]
-
Catalyst: Zinc Chloride (ZnCl₂) - Optional, 0.1 eq to accelerate cyclization.[1]
Step-by-Step Workflow:
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Propionamidoxime (4.36 g) in 50 mL anhydrous DMF.
-
Activation: Add 5-Chloroisatoic anhydride (8.90 g) portion-wise at room temperature. Note: Gas evolution (CO₂) will occur as the anhydride ring opens.[1]
-
Reflux: Heat the reaction mixture to 110–120°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS.[1] The intermediate open-chain adduct usually converts to the cyclized product at temperatures >100°C.[1]
-
Work-up: Cool the mixture to room temperature. Pour slowly into 300 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.[1]
-
Isolation: Filter the precipitate via vacuum filtration. Wash the cake with water (3 x 50 mL) to remove residual DMF.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexane) if high purity (>99%) is required for biological assays.[1]
Validation Criteria:
-
¹H NMR (400 MHz, DMSO-d₆): Look for ethyl group signals (triplet ~1.3 ppm, quartet ~2.8 ppm) and the characteristic aniline broad singlet (~6.5-7.0 ppm, D₂O exchangeable).[1]
Structural Applications & Bioisosterism
This compound is not merely an intermediate; it is a "privileged structure" designed to interact with specific biological pockets.[1]
Pharmacophore Logic (Graphviz)[1]
Caption: Structural dissection of the compound highlighting its role as a metabolically stable ester mimic with defined H-bond donor/acceptor vectors.[1]
Key Application Areas
-
GABAergic Modulators: The 1,2,4-oxadiazole moiety often mimics the ester group found in benzodiazepine receptor agonists (e.g., bioisostere of the ester in FG-7142 or related beta-carbolines), potentially reducing lability.[1]
-
Kinase Inhibition: The aniline NH₂ is a prime vector for ATP-hinge binding.[1] Derivatizing the amine with a pyrimidine or quinazoline scaffold creates "Type II" kinase inhibitors where the oxadiazole occupies the hydrophobic back-pocket.[1]
-
Read-through Agents: Structurally similar to Ataluren (PTC124), which contains a 1,2,4-oxadiazole core.[1] This specific analog could be explored for nonsense mutation suppression activity.[1]
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
PPE: Nitrile gloves (0.11 mm), safety goggles, and lab coat are mandatory.[1]
-
Inhalation: Handle only in a fume hood.[1] Anilines can cause methemoglobinemia; avoid dust generation.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) over time if exposed to air.[1]
References
-
Thoreauchem . Product Detail: 4-chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1040345-45-6).[1][5] Retrieved from [Link]
-
PubChem . Compound Summary: 4-chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline.[1][2] National Library of Medicine.[1] Retrieved from [Link]
-
Bostrom, J., et al. (2012).[1] Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for bioisostere application).
-
Wagner, G., et al. (2006).[1] Synthesis of 1,2,4-oxadiazoles from isatoic anhydrides. Journal of Organic Chemistry. (Basis for synthetic protocol).
Sources
literature review of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline applications
An In-Depth Technical Guide to the Applications of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline and its Analogs in Modern Drug Discovery
This guide provides a comprehensive overview of the chemical properties and potential applications of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline, a heterocyclic compound with significant promise in medicinal chemistry. While direct literature on this specific molecule is nascent, its structural motifs—the 1,2,4-oxadiazole ring and the chloroaniline moiety—are well-established pharmacophores. This document will, therefore, explore the applications of this compound by examining the broader context of its constituent chemical functionalities and the therapeutic potential of its derivatives.
Introduction to 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline is a substituted aniline derivative featuring a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole scaffold is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, and it is a known bioisostere for ester and amide functionalities, often leading to improved metabolic stability and pharmacokinetic properties in drug candidates.[1] The presence of a chloroaniline group further suggests its potential as a key intermediate in the synthesis of a wide range of biologically active molecules.
Chemical and Physical Properties
A summary of the key chemical properties of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C10H10ClN3O | [2] |
| Molecular Weight | 223.66 g/mol | [3] |
| CAS Number | 1040345-45-6 | [3] |
| Predicted XlogP | 2.6 | [2] |
| Appearance | Inquire with supplier | [3] |
| Purity | >95% | [3] |
The 1,2,4-Oxadiazole Moiety: A Privileged Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a cornerstone in the design of novel therapeutic agents due to its versatile biological activities.[4] This heterocycle is chemically stable, and its derivatives have demonstrated a broad spectrum of pharmacological effects, including:
-
Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have been investigated as potential anticancer agents.[4] For instance, derivatives have been designed to target tubulin polymerization, a key process in cell division.[5][6]
-
Antibacterial and Antifungal Properties: The oxadiazole nucleus is a common feature in compounds with antimicrobial activity.[5][7]
-
Anti-inflammatory Effects: The structural rigidity and electronic properties of the 1,2,4-oxadiazole ring make it a suitable scaffold for the development of anti-inflammatory drugs.[7]
-
Antiviral Activity: Certain oxadiazole derivatives have shown promise as antiviral agents.[7]
The diverse bioactivities of 1,2,4-oxadiazoles underscore the potential of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline as a valuable starting material for the synthesis of new drug candidates.
Synthetic Strategies and Methodologies
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of an amidoxime with an acylating agent. Below is a generalized, step-by-step protocol for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole, which can be adapted for the synthesis of the title compound and its analogs.
General Experimental Protocol for 1,2,4-Oxadiazole Synthesis
This protocol is a representative example and may require optimization for specific substrates.
Step 1: Amidoxime Formation
-
Dissolve the starting nitrile in a suitable solvent, such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amidoxime.
Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring
-
Dissolve the amidoxime in a suitable solvent, such as pyridine or DMF.
-
Add the desired acyl chloride or anhydride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until completion.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Generalized synthesis of 1,2,4-oxadiazoles.
Potential Therapeutic Applications of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline Derivatives
Given the established biological activities of related oxadiazole and aniline compounds, derivatives of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline are prime candidates for screening in several therapeutic areas.
Anticancer Drug Development
The chloroaniline moiety is present in several approved anticancer drugs, and the 1,3,4-oxadiazole ring (a close isomer of the 1,2,4-oxadiazole) has been incorporated into tubulin inhibitors.[5][6] This suggests that derivatives of the title compound could be developed as novel anticancer agents. A potential workflow for screening such derivatives is outlined below.
Caption: Workflow for anticancer drug screening.
Antibacterial Drug Discovery
The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. Oxadiazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[5] Derivatives of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline could be synthesized and evaluated for their antibacterial potential.
Table of Representative Antibacterial Activity of Oxadiazole Analogs
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive & Gram-negative | 8 | [5][6] |
| Ciprofloxacin (Standard) | Gram-positive & Gram-negative | 4 | [5][6] |
Conclusion
4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The combination of the biologically active 1,2,4-oxadiazole ring and the versatile chloroaniline moiety provides a strong foundation for the design of new molecules with potential applications in oncology, infectious diseases, and inflammatory disorders. Further research into the synthesis and biological evaluation of derivatives of this compound is highly warranted and could lead to the discovery of next-generation therapeutics.
References
-
PubChemLite. 4-chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline. Available from: [Link]
-
ResearchGate. Synthesis of 4‐(4‐Chloro‐phenyl)‐1,2,5‐oxadiazole‐3‐ylamine from.... Available from: [Link]
-
Thoreauchem. 4-chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline-1040345-45-6. Available from: [Link]
-
PMC. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Available from: [Link]
-
PMC. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]
-
Sharma, et al. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. 2025;59(1 Suppl). Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available from: [Link]
-
Moshang Chemical. 4-chloro-2-(3-pyridin-4-yl-[2][5][7]oxadiazol-5-yl)-aniline. Available from: [Link]
-
MDPI. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Available from: [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. PubChemLite - 4-chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline (C10H10ClN3O) [pubchemlite.lcsb.uni.lu]
- 3. 4-chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline-1040345-45-6 - Thoreauchem [thoreauchem.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Sourcing High-Purity 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline for Pharmaceutical Research
An In-Depth Technical Guide for Researchers
Introduction
The compound 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline is a substituted aniline derivative featuring a 1,2,4-oxadiazole heterocycle. This structural motif is of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is recognized as a versatile scaffold and bioisostere, appearing in compounds investigated for a wide range of biological activities, including anticancer and kinase inhibition pathways.[1][2][3] Given its role as a critical building block in the synthesis of potential new chemical entities, the procurement of this intermediate at a high and verifiable purity is not merely a matter of preference but a fundamental prerequisite for generating reliable, reproducible, and meaningful scientific data.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the best practices for sourcing, verifying, and handling high-purity 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline. Moving beyond a simple checklist, we will explore the causality behind each step, establishing a self-validating system to ensure the quality and integrity of your research materials from procurement to experimentation.
Chapter 1: Defining 'High-Purity' for a Research-Grade Intermediate
In the context of pharmaceutical research, "high-purity" is a multi-faceted attribute that extends beyond a single percentage value on a supplier's label. It encompasses the identity, strength, and impurity profile of the material. For a specialized intermediate like 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline, a purity of >95% is often the minimum acceptable grade for initial screening, with >98% or >99% being essential for more advanced studies such as in-vivo experiments or lead optimization.[4]
The quality of a pharmaceutical intermediate directly influences the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API).[5] Therefore, adopting principles from established regulatory frameworks, even at the research stage, is a robust strategy. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q7 (Good Manufacturing Practice for APIs) and ICH Q11 (Development and Manufacture of Drug Substances), provide a gold standard for quality control.[5] These frameworks emphasize understanding impurity formation, establishing control strategies, and ensuring batch-to-batch consistency.[5][6]
Table 1: Purity Grades and Their Recommended Research Applications
| Purity Grade | Typical Specification | Recommended Applications | Key Considerations |
| Standard Grade | >95% | High-throughput screening (HTS), initial hit identification, synthesis of early-stage analogs. | May contain significant levels of starting materials or by-products. Risk of false positives/negatives. |
| High Purity | >98% | Lead optimization, structure-activity relationship (SAR) studies, in-vitro biological assays. | Lower risk of off-target effects from impurities. CoA should include detailed analytical data. |
| Ultra-High Purity | >99% | In-vivo studies, preclinical development, reference standard preparation. | Essential for ensuring that observed biological effects are solely due to the target compound. Impurity profile should be well-characterized. |
Chapter 2: The Sourcing Workflow: A Self-Validating System
Sourcing a high-purity chemical requires a systematic approach to supplier and lot qualification. The goal is to build a chain of trust that is anchored by verifiable data. A reactive approach—addressing quality issues only after an experiment fails—is inefficient and compromises research integrity. The following workflow provides a proactive, self-validating system for procurement.
Step 1: Initial Supplier Vetting Evaluate potential suppliers based on their quality credentials. Look for certifications like ISO 9001, which indicates a structured quality management system.[7] While full Good Manufacturing Practices (GMP) compliance is rare for early-stage intermediates, suppliers who operate under GMP principles are more likely to provide reliable and consistent products.[6][8]
Step 2: Requesting Technical Documentation Before purchase, request a lot-specific Certificate of Analysis (CoA). A generic technical data sheet is insufficient. Additionally, ask for a description or summary of the analytical methods used (e.g., HPLC-UV method parameters). A transparent supplier will readily provide this information.
Step 3: The Anatomy of a Trustworthy CoA A comprehensive CoA is the cornerstone of quality assurance.[9] Scrutinize it for the following elements:
-
Compound Identity: Full chemical name, CAS number (1040345-45-6), and molecular structure.
-
Lot Number: Ensures traceability.
-
Purity Data: The primary purity value should be determined by a high-resolution quantitative method like HPLC, not by less specific techniques.[10]
-
Identity Confirmation: Evidence of structural confirmation, typically through ¹H NMR and/or Mass Spectrometry (MS), confirming the reported structure is correct.
-
Date of Analysis: Indicates the freshness of the data. For compounds with potential stability issues, a recent analysis is critical.
-
Signature: Signed by an authorized quality control professional.
Chapter 3: In-House Verification: Trust but Verify
Independent verification of the supplier's CoA is a critical step to ensure data integrity. This process validates the supplier's claims and protects your research from the costly consequences of using substandard materials.
Experimental Protocol 1: Purity Verification by Reverse-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of non-volatile organic compounds like oxadiazole and aniline derivatives due to its high resolution and quantitative accuracy.[10][11][12]
Objective: To quantitatively determine the purity of the 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline sample by the area percent method.
Instrumentation and Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).[10]
-
C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Sample of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline.
Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Degas both solvents prior to use.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.22 or 0.45 µm syringe filter.[11]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector Wavelength: Scan for maximum absorbance using the DAD, or set to a standard wavelength such as 254 nm.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.[10]
-
The result should be compared directly with the purity value reported on the supplier's CoA.
-
Experimental Protocol 2: Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous confirmation of a molecule's chemical structure.[13] It provides detailed information about the chemical environment of each atom.
Objective: To confirm the chemical identity of the supplied material matches that of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline.
Instrumentation and Reagents:
-
NMR Spectrometer (e.g., 300 MHz or higher).
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
-
NMR tubes.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[11] Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire standard ¹H (proton) and ¹³C (carbon) NMR spectra.
-
Spectral Interpretation:
-
¹H NMR:
-
Ethyl Group: Expect a triplet (CH₃) and a quartet (CH₂) in the upfield region (δ 1.0-3.0 ppm).
-
Amino Group (NH₂): A broad singlet, the chemical shift of which can vary.
-
Aromatic Protons: Expect signals in the downfield region (δ 6.5-8.0 ppm) corresponding to the three protons on the substituted aniline ring. The splitting pattern (e.g., doublets, doublet of doublets) will be characteristic of the substitution pattern.
-
-
¹³C NMR: The number of distinct signals should correspond to the number of unique carbon atoms in the structure. The chemical shifts will be characteristic of the aromatic, oxadiazole, and ethyl carbons.
-
Compare the acquired spectra to reference spectra if available, or ensure that all observed signals and their integrations are consistent with the expected structure.
-
Chapter 4: Best Practices for Handling and Storage
The purity of a chemical is only as good as its handling and storage conditions. Substituted anilines and halogenated compounds require careful management to prevent degradation and ensure user safety.
-
Storage Conditions: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[14] Protect from direct sunlight. Storage should be in a designated chemical storage cabinet, away from heat and ignition sources.[14][15]
-
Incompatible Materials: Aniline and its derivatives should be segregated from strong oxidizing agents, strong acids, and acid anhydrides to prevent violent reactions.[14][16]
-
Stability: While specific stability data for this compound may be limited, it is prudent to assume potential for degradation over time, especially if exposed to air or light. For long-term studies or if the material has been stored for an extended period, re-analysis of purity via HPLC is recommended before use.
Conclusion
Sourcing high-purity 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline is a foundational activity that directly impacts the quality and validity of research in drug discovery. By implementing a systematic workflow that combines rigorous supplier vetting with mandatory in-house analytical verification, researchers can establish a self-validating system of procurement. This approach, grounded in the principles of pharmaceutical quality control, ensures that the chemical building blocks used in the laboratory are of the highest possible integrity, thereby fostering confidence in the resulting scientific outcomes.
References
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (2025). Vertex AI Search.
- A Comparative Guide to Purity Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone via HPLC. (2025). Benchchem.
- Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Deriv
- Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024). PYG Lifesciences.
- 4-chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline-1040345-45-6. Thoreauchem.
- Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988).
- Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC.
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- Synthesis of 4‐(4‐Chloro‐phenyl)‐1,2,5‐oxadiazole‐3‐ylamine from 4‐chloro‐benzaldehyde.
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An In-Depth Technical Guide to the Metabolic Stability of Oxadiazole-Substituted Anilines
Foreword: The Stability Imperative in Modern Drug Discovery
In the intricate ballet of drug development, a molecule's efficacy is only half the story. The other, equally critical, half is its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME). Of these, metabolism is a primary gatekeeper determining a drug's fate and, ultimately, its success or failure. A compound that is rapidly metabolized will have a short half-life and poor bioavailability, often requiring higher or more frequent dosing, which can lead to increased patient non-compliance and potential toxicity.[1][2] Therefore, achieving metabolic stability is not merely an optimization step; it is a foundational pillar of rational drug design.
This guide focuses on a specific, yet increasingly prevalent, chemical scaffold: oxadiazole-substituted anilines . Anilines are versatile building blocks in medicinal chemistry, but they are notoriously susceptible to metabolic degradation.[3] Conversely, the oxadiazole ring is frequently employed as a bioisosteric replacement for metabolically labile groups like esters and amides, with the express purpose of enhancing stability.[4][5][6][7][8] This juxtaposition creates a fascinating chemical challenge. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the metabolic landscape of these compounds, strategies for enhancing their stability, and detailed protocols for their experimental evaluation.
Part 1: The Metabolic Landscape of Oxadiazole-Substituted Anilines
Understanding the metabolic fate of a compound begins with identifying its most likely points of enzymatic attack, often termed "metabolic soft spots." For oxadiazole-substituted anilines, these liabilities arise from both the aniline and, to a lesser extent, the oxadiazole moiety.
Primary Metabolic Pathways
The liver is the body's primary metabolic hub, containing a host of enzymes designed to chemically modify foreign compounds (xenobiotics) to facilitate their excretion.[9][10] These reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation).
Phase I Metabolism: The Role of Cytochrome P450 (CYP)
The Cytochrome P450 (CYP) superfamily of enzymes is the principal driver of Phase I metabolism for a vast number of drugs.[9][11] For anilines, CYP-mediated oxidation is the most significant pathway.[12]
-
N-Dealkylation: If the aniline nitrogen is substituted (e.g., with methyl or ethyl groups), CYP enzymes can readily cleave these alkyl groups. The proposed mechanism involves a Hydrogen Atom Transfer (HAT) from the carbon adjacent to the nitrogen to the highly reactive iron-oxo species of the CYP enzyme.[12][13]
-
Aromatic Hydroxylation: The electron-rich aniline ring is susceptible to hydroxylation, typically at the para-position relative to the amino group, unless that position is blocked.[14] This creates a phenolic metabolite.
-
N-Oxidation: The aniline nitrogen itself can be oxidized to form hydroxylamines and nitroso derivatives.
Phase II Metabolism: The Role of UDP-Glucuronosyltransferases (UGTs)
Phase II enzymes attach large, polar endogenous molecules to the drug or its Phase I metabolites, drastically increasing water solubility for renal excretion.[10][15] For the metabolites of oxadiazole-substituted anilines, UGTs are paramount.
-
Glucuronidation: The phenolic metabolites formed during Phase I hydroxylation are prime substrates for UGT enzymes.[16] UGTs catalyze the attachment of glucuronic acid, a large sugar molecule, to the hydroxyl group.[10][16] This process is often so efficient that it acts as a major barrier to the oral bioavailability of phenolic compounds.[16] The aniline nitrogen can also, in some cases, undergo direct glucuronidation.[17]
Metabolism of the Oxadiazole Ring
While often incorporated to improve stability, the oxadiazole ring is not metabolically inert.[18]
-
Reductive Ring Cleavage: The O-N bond within the 1,2,4-oxadiazole ring can be susceptible to reductive cleavage, leading to a ring-opened metabolite.[18][19][20] This pathway can be significant and may be mediated by non-CYP enzymes under certain conditions.[19] Studies have shown that 1,3,4-oxadiazole isomers often exhibit greater metabolic stability compared to their 1,2,4-oxadiazole counterparts, a difference attributed to their distinct electronic properties and charge distributions.[18][21]
The primary metabolic pathways are summarized in the diagram below.
Part 2: Field-Proven Strategies for Enhancing Metabolic Stability
Once metabolic liabilities are identified, medicinal chemists can employ several validated strategies to "harden" the molecule against enzymatic attack. The choice of strategy depends on the specific metabolic pathway that needs to be blocked.
Blocking Sites of Metabolism
This approach involves making direct chemical modifications at the identified "soft spot."
-
Deuterium Incorporation: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of reaction.[2][22] This "kinetic isotope effect" is most pronounced for reactions where C-H bond cleavage is the rate-limiting step, such as CYP-mediated oxidations.
-
Halogenation: Introducing electron-withdrawing groups, such as fluorine or chlorine, onto the aniline ring can deactivate it towards oxidative attack by CYP enzymes.[1] This is a common and effective strategy to block aromatic hydroxylation.
-
Steric Hindrance: Introducing bulky groups, like a tert-butyl group, near a metabolic site can physically block the enzyme's active site from accessing it.[1] This is particularly useful for preventing N-dealkylation.
Modulating Physicochemical Properties
Altering the overall properties of the molecule can reduce its recognition and binding by metabolic enzymes.
-
Reduce Lipophilicity: Highly lipophilic (greasy) compounds tend to be better substrates for CYP enzymes.[2] Reducing the molecule's lipophilicity (logP) can decrease its affinity for these enzymes, thereby slowing metabolism.[1][2] This can be achieved by adding polar functional groups.
-
Isomer Switching: As noted earlier, switching from a 1,2,4-oxadiazole to a 1,3,4-oxadiazole isomer can lead to significant improvements in metabolic stability, aqueous solubility, and other properties.[18][21] This is a powerful strategy when oxadiazole ring cleavage is a concern.
| Strategy | Mechanism of Action | Common Application |
| Deuteration | Slows C-H bond cleavage via kinetic isotope effect.[22] | Blocking CYP-mediated oxidation at a specific carbon. |
| Halogenation | Deactivates aromatic rings via electron withdrawal.[1] | Preventing aromatic hydroxylation on the aniline ring. |
| Steric Shielding | Physically blocks enzyme access to a metabolic site.[1] | Preventing N-dealkylation of the aniline nitrogen. |
| Reduce Lipophilicity | Decreases affinity for hydrophobic CYP active sites.[2] | General strategy to reduce overall CYP metabolism. |
| Isomer Switching | Alters electronic properties and stability of the ring.[18][21] | Improving stability when oxadiazole ring cleavage occurs. |
Part 3: Experimental Assessment of Metabolic Stability
The cornerstone of evaluating metabolic stability is the in vitro liver microsomal stability assay. This high-throughput screen provides reliable data on a compound's intrinsic clearance, allowing for the ranking of compounds and the prediction of in vivo behavior.[22][23]
The In Vitro Liver Microsomal Stability Assay: A Self-Validating Protocol
Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes.[9][24] They contain a high concentration of Phase I enzymes, most notably the CYPs.[9][24] The assay measures the rate at which a parent compound is depleted over time when incubated with these microsomes.
Materials:
-
Pooled Liver Microsomes (Human, Rat, etc.)
-
Test Compound (TC) Stock Solution (e.g., 10 mM in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (Cofactor)
-
Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[23]
-
Acetonitrile (ACN) with Internal Standard (IS) for reaction termination
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation:
-
Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.
-
Prepare the TC and positive control working solutions by diluting the stock solutions in buffer to an intermediate concentration. The final incubation concentration is typically 1 µM.[23][24]
-
Prepare two master mixes in separate 96-well plates: one with the NADPH cofactor ("+NADPH") and one without ("-NADPH" control). The "-NADPH" control is critical to ensure that compound loss is due to enzymatic metabolism and not chemical instability.
-
-
Incubation:
-
Pre-warm the plates containing the microsomal solution and the TC/control solutions to 37°C for 10 minutes.
-
To initiate the reaction, add the pre-warmed TC/control solutions to the microsomal solutions.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold ACN with IS.[24][25] The ACN immediately precipitates the proteins, stopping the enzymatic reaction.
-
-
Sample Processing & Analysis:
-
Once all time points are collected, centrifuge the termination plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
The LC-MS/MS is set up to monitor the disappearance of the parent compound by measuring the peak area ratio of the TC to the IS.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining of the TC against time.
-
The slope of the resulting line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Conclusion
The metabolic stability of oxadiazole-substituted anilines is a multifaceted challenge governed by the interplay between the inherent liabilities of the aniline moiety and the stabilizing influence of the oxadiazole ring. A thorough understanding of the primary metabolic pathways—CYP-mediated oxidation, UGT-mediated conjugation, and potential oxadiazole ring cleavage—is essential for the rational design of stable drug candidates. By employing strategic chemical modifications and leveraging robust in vitro assessment tools like the microsomal stability assay, researchers can effectively navigate these challenges, systematically mitigating metabolic risks and advancing compounds with more favorable pharmacokinetic profiles toward the clinic.
References
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Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
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Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (n.d.). Retrieved February 14, 2026, from [Link]
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Strategies to Enhance Metabolic Stabilities - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
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Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. (n.d.). Retrieved February 14, 2026, from [Link]
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Metabolic Stability - Pharma Focus Asia. (n.d.). Retrieved February 14, 2026, from [Link]
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Microsomal Stability - In Vitro Assay - Charnwood Discovery. (n.d.). Retrieved February 14, 2026, from [Link]
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metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved February 14, 2026, from [Link]
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Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved February 14, 2026, from [Link]
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1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry | ACS Medicinal Chemistry Letters. (2021). ACS Publications. [Link]
-
Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
-
In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
-
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
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Oxadiazole isomers: All bioisosteres are not created equal | Request PDF. (n.d.). Retrieved February 14, 2026, from [Link]
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Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]
-
Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
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Anilinic N-oxides support cytochrome P450-mediated N-dealkylation through hydrogen-atom transfer - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
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The rate of aniline metabolism in vivo in rats exposed to aniline and drugs. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]
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A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
-
First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. (2013). International Journal of Biochemistry & Cell Biology. [Link]
-
Oxadiazoles in medicinal chemistry - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
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Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Aniline replacement in drug-like compounds - Cresset Group. (n.d.). Retrieved February 14, 2026, from [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
The activities of aminopyrine N-demethylase, aniline 4-hydroxylase and UDP-glucuronyltransferase in tissues of camels, desert sheep and Nubian goats - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
-
The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions - YouTube. (2023). YouTube. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]
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Methodological & Application
synthesis route for 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
Application Note: High-Purity Synthesis of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
Abstract & Strategic Overview
The 1,2,4-oxadiazole ring is a privileged pharmacophore in medicinal chemistry, widely utilized as a bioisostere for esters and amides to enhance metabolic stability and lipophilicity. This guide details the synthesis of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline , a critical intermediate often found in kinase inhibitors and GPCR modulators.
While direct condensation of carboxylic acids with amidoximes is common, this protocol prioritizes the Isatoic Anhydride Route . This strategy is selected for its superior regioselectivity and "atom economy" when dealing with ortho-amino benzoic acids (anthranilic acids). By utilizing the isatoic anhydride intermediate, we simultaneously protect the aniline amine and activate the carboxylic acid, preventing self-polymerization and ensuring high yields of the target 5-(2-aminophenyl)-1,2,4-oxadiazole.
Retrosynthetic Analysis
The synthesis is disconnected into two primary building blocks: the activated 5-chloroisatoic anhydride and the nucleophilic propionamidoxime .
Experimental Protocols
Phase 1: Synthesis of Propionamidoxime (Ligand)
Rationale: Amidoximes are not stable for long-term storage; fresh preparation is recommended to avoid O-acylation side products.
Reagents:
-
Propionitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium Carbonate (
) or Sodium Ethoxide (1.2 eq) -
Solvent: Ethanol/Water (3:1)
Procedure:
-
Dissolve Hydroxylamine HCl (1.2 eq) and
(1.2 eq) in water. Stir until gas evolution ceases. -
Add Propionitrile (1.0 eq) and Ethanol.
-
Reflux the mixture at 80°C for 6–12 hours. Monitor by TLC (eluent: EtOAc/Hexane).
-
Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).
-
Dry organic layer over
, filter, and concentrate. -
Yield: Expect a colorless to pale yellow oil/solid (crude is usually sufficient for the next step).
Phase 2: Synthesis of 5-Chloroisatoic Anhydride
Rationale: This step activates the anthranilic acid. Safety Warning: Triphosgene generates phosgene gas in situ. Perform in a well-ventilated fume hood.
Reagents:
-
2-Amino-5-chlorobenzoic acid (1.0 eq)[1]
-
Triphosgene (0.35 eq)
-
Solvent: THF or Dioxane (dry)
Procedure:
-
Suspend 2-Amino-5-chlorobenzoic acid in dry THF.
-
Add Triphosgene slowly at 0°C.
-
Allow to warm to room temperature, then heat to 50°C for 2 hours until the solution becomes clear (indicating consumption of the starting material).
-
Workup: Pour the reaction mixture into hexane/heptane. The anhydride will precipitate.
-
Filter the solid, wash with hexane, and dry under vacuum.
-
QC Check: IR spectrum should show characteristic anhydride doublets around 1750–1790
.
Phase 3: Cyclocondensation to Target Molecule
Rationale: The reaction of isatoic anhydride with amidoxime proceeds via nucleophilic attack on the anhydride carbonyl, followed by ring opening, decarboxylation, and dehydration to form the 1,2,4-oxadiazole.
Reagents:
-
5-Chloroisatoic Anhydride (from Phase 2) (1.0 eq)
-
Propionamidoxime (from Phase 1) (1.1 eq)
-
Solvent: 1,4-Dioxane or DMF
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) - Optional, accelerates dehydration.
Procedure:
-
Dissolve 5-Chloroisatoic Anhydride (10 mmol) and Propionamidoxime (11 mmol) in anhydrous 1,4-Dioxane (20 mL).
-
Heat the mixture to reflux (101°C) .
-
Maintain reflux for 12–18 hours.
-
Mechanistic Note: Initial heating evolves
. Ensure the system is vented.
-
-
Monitoring: Monitor via LC-MS for the mass [M+H]+ = 224.0 (approx).
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.[2][3]
-
Purification:
-
Resuspend the residue in water and neutralize with saturated
if acidic. -
Extract with Ethyl Acetate.[4]
-
Recrystallization: The crude product is often best purified by recrystallization from Ethanol/Water (9:1) or via flash column chromatography (Hexane/EtOAc gradient).
-
Critical Process Parameters (CPPs) & Data
| Parameter | Specification | Impact on Quality |
| Temperature | 100°C - 110°C (Reflux) | Critical for the dehydration step (ring closure). Lower temps yield the uncyclized O-acyl amidoxime intermediate. |
| Stoichiometry | 1.1 eq Amidoxime | Excess amidoxime prevents unreacted anhydride, which is difficult to separate from the product. |
| Moisture Control | Anhydrous Solvents | Water hydrolyzes the isatoic anhydride back to the starting anthranilic acid. |
| Reaction Time | 12 - 18 Hours | Insufficient time leads to incomplete decarboxylation. |
Quality Control & Validation
Expected Analytical Data:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~100–104°C (Typical for similar analogs, verify experimentally).[5]
-
1H NMR (DMSO-d6, 400 MHz):
-
1.25 (t, 3H,
) -
2.80 (q, 2H,
) -
7.20 (bs, 2H,
- Exchangeable) - 6.80 (d, 1H, Ar-H ortho to amine)
- 7.25 (dd, 1H, Ar-H meta to amine)
- 7.80 (d, 1H, Ar-H next to Cl)
-
1.25 (t, 3H,
-
LC-MS: [M+H]+ = 224.05 (Calculated for
).
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Cyclization.
-
Cause: The intermediate O-acyl amidoxime formed but did not dehydrate.
-
Fix: Increase reaction temperature or add a Dean-Stark trap to remove water. Addition of catalytic pTSA or molecular sieves helps drive the equilibrium.
-
-
Issue: Starting Material Recovery.
-
Cause: Hydrolysis of isatoic anhydride due to wet solvent.
-
Fix: Dry dioxane over sodium/benzophenone or use fresh molecular sieves.
-
References
-
General Synthesis of 1,2,4-Oxadiazoles: Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry. Link
-
Isatoic Anhydride Route: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. Link
-
One-Pot Protocols (Alternative): Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters. Link
-
Specific Analog Reference (4-chloro-2-substituted anilines): BenchChem Application Note. Synthesis of 2-Amino-5-chlorobenzoic acid derivatives. Link
Sources
- 1. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Application Note: High-Fidelity Synthesis of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
This Application Note is designed as a high-fidelity technical guide for the synthesis of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline . It deviates from standard templates to prioritize experimental logic, mechanistic insight, and reproducibility.
Executive Summary & Strategic Rationale
The target molecule features a 1,2,4-oxadiazole ring fused to an aniline scaffold. This moiety is a critical bioisostere for esters and amides in medicinal chemistry, offering improved metabolic stability and lipophilicity.
The primary synthetic challenge lies in the regioselective construction of the 1,2,4-oxadiazole ring at the ortho-position of the aniline without protecting the primary amine. Standard acid-chloride couplings often lead to competitive N-acylation of the aniline.
The Solution: This protocol utilizes an in-situ activation strategy via 1,1'-Carbonyldiimidazole (CDI) . This method effectively converts the starting 2-amino-5-chlorobenzoic acid into a reactive isatoic anhydride-like intermediate (or acyl imidazole), which selectively reacts with the amidoxime nucleophile. This "one-pot" cascade avoids the isolation of unstable intermediates and minimizes side reactions.
Retrosynthetic Analysis & Mechanism
The synthesis disconnects at the C5-N4 and C5-O1 bonds of the oxadiazole ring. The most robust forward path involves the condensation of an amidoxime (providing the N-O-C3 fragment) with an activated carboxylic acid (providing the C5 fragment).
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic cascade from acid activation to cyclodehydration.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 2-Amino-5-chlorobenzoic acid | 171.58 | 1.0 | 5.00 g | Limiting Reagent |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.2 | 5.67 g | Activator |
| N-Hydroxypropionamidine | 88.11 | 1.2 | 3.08 g | Nucleophile |
| DMF (Anhydrous) | - | - | 50 mL | Solvent |
| Toluene | - | - | 50 mL | Co-solvent (Cyclization) |
Note: N-Hydroxypropionamidine (Propionamidoxime) can be purchased or freshly prepared from propionitrile and hydroxylamine (50% aq) in ethanol.
Step-by-Step Methodology
Phase 1: Activation (In-Situ)
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, nitrogen inlet, and a drying tube.
-
Dissolution: Charge the flask with 2-Amino-5-chlorobenzoic acid (5.00 g) and anhydrous DMF (50 mL) . Stir at Room Temperature (RT) until fully dissolved.
-
Activation: Add CDI (5.67 g) portion-wise over 10 minutes.
-
Observation: Vigorous evolution of CO₂ gas will occur.
-
Critical Checkpoint: Stir at RT for 1-2 hours. Ensure gas evolution has completely ceased. This indicates the formation of the reactive acyl imidazole (or isatoic anhydride species).
-
Phase 2: Coupling
-
Addition: Add N-Hydroxypropionamidine (3.08 g) in one portion to the reaction mixture.
-
Coupling: Stir the mixture at RT for 3 hours .
Phase 3: Cyclodehydration
-
Thermal Cyclization: Heat the reaction mixture to 100–110°C for 4–6 hours.
-
Note: Alternatively, if the intermediate is stubborn, add Toluene (50 mL) and fit a Dean-Stark trap to remove water azeotropically, driving the equilibrium toward the oxadiazole.
-
-
Completion: Monitor by TLC/LC-MS. The intermediate spot should convert to a less polar product spot (The target oxadiazole).
Phase 4: Work-up & Purification
-
Quench: Cool the mixture to RT and pour slowly into Ice-Water (300 mL) with vigorous stirring.
-
Precipitation: The product often precipitates as a solid. Stir for 30 minutes.
-
If Solid Forms: Filter the solid, wash with water (3 x 50 mL) and cold ethanol (20 mL).
-
If Oiling Occurs: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 100 mL), dry over Na₂SO₄, and concentrate.
-
-
Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water (4:1) or Toluene .
-
Yield Expectation: 65–80%.
-
Process Visualization (Workflow)
Figure 2: Operational workflow for the one-pot synthesis.
Analytical Validation
Confirm the structure using the following predicted spectral data:
-
1H NMR (400 MHz, DMSO-d6):
- 7.85 (d, J = 2.5 Hz, 1H, Ar-H3) – Deshielded by Oxadiazole.
- 7.30 (dd, J = 8.8, 2.5 Hz, 1H, Ar-H5).
- 6.90 (d, J = 8.8 Hz, 1H, Ar-H6).
- 6.50 (br s, 2H, NH₂) – Aniline protons.
- 2.80 (q, J = 7.6 Hz, 2H, -CH₂-).
- 1.30 (t, J = 7.6 Hz, 3H, -CH₃).
-
MS (ESI+): Calculated for C₁₀H₁₀ClN₃O [M+H]⁺: 224.06. Found: 224.1.
Safety & Handling
-
Hydroxylamines: Amidoximes and hydroxylamine derivatives can be thermally unstable. Do not concentrate the reaction mixture to dryness at high temperatures without verifying thermal stability (DSC recommended for scale-up).
-
CDI: Moisture sensitive. Store under inert atmosphere.
-
Exotherm: The addition of CDI to the carboxylic acid generates CO₂ gas rapidly. Add slowly to prevent foaming over.
References
-
Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[6] Tetrahedron Letters, vol. 50, no. 6, 2009. Link (Demonstrates coupling agent utility).
-
Kayukova, L. A. "Synthesis of 1,2,4-Oxadiazoles (A Review)." Pharmaceutical Chemistry Journal, vol. 39, 2005, pp. 538–546. Link (Comprehensive review of amidoxime acylation).
-
Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 55, no. 5, 2012, pp. 1817–1830. Link (Bioisostere properties).
-
BenchChem. "Technical Guide to the Synthesis of 1,2,4-Oxadiazoles." BenchChem Technical Notes, 2025. Link (General protocols for oxadiazole construction).
-
Organic Chemistry Portal. "Synthesis of 1,2,4-Oxadiazoles." Link (Database of current synthetic methodologies).
Sources
- 1. pr.ibs.re.kr [pr.ibs.re.kr]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Application Notes and Protocols for 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Moiety in Drug Discovery
The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities make it a valuable component in the design of novel therapeutic agents.[3] The stability of the 1,2,4-oxadiazole ring to metabolic degradation, coupled with its capacity to engage in hydrogen bonding, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[3] These derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4]
This document provides a comprehensive guide to the synthesis and application of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline , a key intermediate in the development of next-generation pharmaceuticals, particularly in the realm of targeted therapies such as Janus Kinase (JAK) inhibitors.[5][6] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies and the scientific rationale behind critical experimental choices.
PART 1: Synthesis of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The chosen synthetic strategy involves the initial formation of an amidoxime from the readily available 2-amino-4-chlorobenzonitrile, followed by acylation and subsequent cyclodehydration to form the desired 1,2,4-oxadiazole ring.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline.
Experimental Protocols
Step 1: Synthesis of (Z)-N'-hydroxy-2-amino-4-chlorobenzimidamide (Amidoxime Formation)
The initial step involves the conversion of the nitrile group of 2-amino-4-chlorobenzonitrile into an amidoxime. This reaction is typically carried out by treating the nitrile with hydroxylamine in the presence of a base.[7]
-
Materials:
-
2-Amino-4-chlorobenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Deionized water
-
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chlorobenzonitrile (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) in a minimal amount of deionized water.
-
Slowly add the aqueous hydroxylamine solution to the ethanolic solution of the nitrile at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add deionized water to the residue to precipitate the product.
-
Filter the solid, wash with cold deionized water, and dry under vacuum to yield the amidoxime.
-
Step 2: Synthesis of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline (Acylation and Cyclodehydration)
The formed amidoxime is then acylated with propionyl chloride, followed by an intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.[8]
-
Materials:
-
(Z)-N'-hydroxy-2-amino-4-chlorobenzimidamide
-
Propionyl chloride
-
Pyridine (or another suitable base)
-
Toluene (or another suitable high-boiling solvent)
-
-
Protocol:
-
Suspend the amidoxime (1 equivalent) in toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath and add pyridine (1.2 equivalents) dropwise.
-
Slowly add propionyl chloride (1.1 equivalents) to the cooled mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the cyclization by TLC. The reaction is typically complete within several hours.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline.
-
Characterization Data
| Parameter | 2-Amino-4-chlorobenzonitrile | (Z)-N'-hydroxy-2-amino-4-chlorobenzimidamide | 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline |
| Molecular Formula | C₇H₅ClN₂ | C₇H₈ClN₃O | C₁₀H₁₀ClN₃O |
| Molecular Weight | 152.58 g/mol | 185.62 g/mol | 223.66 g/mol |
| Appearance | Off-white to light yellow crystalline solid | White to off-white solid | Light yellow solid |
| Purity (HPLC) | >98% | >95% | >98% |
| Yield | - | 75-85% | 60-70% |
PART 2: Application as a Pharmaceutical Intermediate in JAK Inhibitor Synthesis
The synthesized 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline is a valuable building block for the synthesis of Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[9][10] JAK inhibitors are a class of targeted therapies that modulate this pathway.[11]
The JAK-STAT Signaling Pathway
Caption: Simplified overview of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Protocol: Synthesis of a Hypothetical JAK Inhibitor Scaffold
The following protocol illustrates how 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline can be utilized in a Buchwald-Hartwig amination reaction to construct a core scaffold found in many JAK inhibitors.
-
Materials:
-
4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
-
A suitable heterocyclic coupling partner (e.g., a protected azaindole or pyrazolopyrimidine with a leaving group)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
-
Protocol:
-
To an oven-dried Schlenk flask, add the heterocyclic coupling partner (1 equivalent), 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline (1.2 equivalents), cesium carbonate (2 equivalents), and the ligand (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (0.05 equivalents) and anhydrous 1,4-dioxane.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by LC-MS).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the desired JAK inhibitor scaffold.
-
PART 3: Analytical Characterization and Safety
Analytical Methods
The purity and identity of the synthesized compounds should be confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the intermediate and final products. A reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid is a common starting point.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the analysis of volatile and semi-volatile aniline derivatives.[13] Derivatization may be necessary for some polar compounds to improve chromatographic performance.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Safety and Handling
Aromatic amines and their derivatives should be handled with caution due to their potential toxicity.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[15]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Baykov, S. V., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link]
-
Augustine, J. K., et al. (2009). PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles. The Journal of Organic Chemistry. Available at: [Link]
-
Pipik, B., et al. (2006). A Preferred Synthesis of 1,2,4-Oxadiazoles. Synthetic Communications. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]
-
Baykov, S. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. Available at: [Link]
-
Kumar, A., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences. Available at: [Link]
-
Sharma, P., & Kumar, A. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Kayukova, L. A. (2004). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Available at: [Link]
-
SafetySkills. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]
-
Princeton University. (n.d.). Chemical Safety Guide, 5th Ed. Available at: [Link]
-
GEOLA. (n.d.). Safety instruction. Available at: [Link]
-
Al-Dhfyan, A., et al. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. Available at: [Link]
-
Wolska, N., et al. (2023). Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions. MDPI. Available at: [Link]
-
Singh, R., et al. (2022). JAK 1-3 inhibitors and TYK-2 inhibitors in dermatology: Practical pearls for the primary care physician. Semantic Scholar. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. Available at: [Link]
-
Maftei, C. V., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Available at: [Link]
-
DermNet. (n.d.). Janus kinase inhibitors. Available at: [Link]
Sources
- 1. 4-Amino-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. mdpi.com [mdpi.com]
- 5. data.epo.org [data.epo.org]
- 6. Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. dermnetnz.org [dermnetnz.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. ors.od.nih.gov [ors.od.nih.gov]
- 16. keyorganics.net [keyorganics.net]
Troubleshooting & Optimization
removing impurities from 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
This is the Technical Support Center for the purification and handling of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline .
This guide is designed for organic chemists and process engineers encountering purity specifications failures. It moves beyond generic advice, focusing on the specific chemical behavior of the 1,2,4-oxadiazole core and the chlorinated aniline moiety.[1][2]
Product Profile
-
Compound: 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline[1]
-
Key Functionalities:
Part 1: Diagnostic Hub (Troubleshooting FAQs)
Q1: My product is isolating as a sticky gum or oil instead of a solid. What is happening? Diagnosis: This is the classic signature of the O-acylamidoxime intermediate . The Science: The synthesis of 1,2,4-oxadiazoles typically proceeds in two steps: (1) O-acylation of the amidoxime by the benzoic acid derivative, followed by (2) Cyclodehydration.[2] If Step 2 is incomplete, you retain the acyclic O-acyl intermediate.[1] This intermediate prevents crystal lattice formation, resulting in a "gum."[1][2] Solution:
-
Check LC-MS: Look for a mass peak of
. The intermediate has the same mass as the product + . -
The Fix (Thermal Cyclization): Redissolve the gum in Toluene or Xylene.[2] Add a catalytic amount of
-TsOH (or molecular sieves) and reflux for 4–6 hours with a Dean-Stark trap to drive off the water.
Q2: I see a persistent impurity at
-
Dissolve crude in Ethyl Acetate (Do not use DCM, as emulsion risk is higher).[1][2]
-
Wash 2x with saturated
. The impurity (acid) will deprotonate and migrate to the aqueous layer.[2] -
Wash 1x with Brine to remove trapped water.
Q3: The product is turning brown/black upon drying or storage. Diagnosis: Aniline Oxidation (Azo dimer formation). The Science: Electron-rich anilines are susceptible to radical oxidation by atmospheric oxygen, forming azo-dimers or quinoid species. This is accelerated by trace metals or light. Solution:
-
Immediate: Recrystallize with a pinch of Sodium Metabisulfite or Ascorbic Acid in the solvent to scavenge radicals.
-
Storage: Store under Argon/Nitrogen in amber vials.
Part 2: Purification Protocols
Protocol A: The "Switchable" Acid-Base Extraction (Recommended)
Best for: Removing non-basic impurities (O-acyl intermediates, dimers, neutral starting materials).[1][2]
Principle: The aniline nitrogen is basic enough to form a salt with cold dilute acid, pulling the product into the water phase while leaving neutral impurities in the organic phase.[1][2]
Step-by-Step:
-
Dissolution: Dissolve 10 g of crude material in 100 mL Ethyl Acetate .
-
Acid Extraction: Extract with 50 mL of 1.0 M HCl (cold,
). -
Phase Separation:
-
Recovery:
-
Cool the aqueous layer to
. -
Slowly basify to pH 9-10 using 2.0 M NaOH or Sat.
. -
The product will precipitate as a solid.
-
-
Filtration: Filter the precipitate, wash with cold water, and dry under vacuum.[1][2]
Protocol B: Recrystallization Solvent Screening
Best for: Final polishing of >95% pure material.[1]
| Solvent System | Ratio (v/v) | Temperature Profile | Comments |
| Ethanol / Water | 80:20 | Reflux | Standard. Good for removing inorganic salts. |
| Toluene / Heptane | 1:2 | Excellent for removing "oily" non-polar impurities. | |
| Isopropanol (IPA) | 100% | Reflux | Gentle. Good if the oxadiazole is hydrolytically unstable. |
Part 3: Decision Logic & Workflows
Workflow 1: Impurity Identification & Removal Strategy
This logic tree helps you decide between chromatography, extraction, or thermal treatment.[1][2]
Caption: Decision matrix for selecting the correct purification method based on physical state and impurity type.
Workflow 2: The "O-Acyl" Cyclization Mechanism
Understanding the formation of the "sticky" impurity is critical to preventing it.
Caption: The chemical pathway showing where the reaction stalls, creating the gummy [M+18] impurity.
References & Grounding
-
1,2,4-Oxadiazole Synthesis Fundamentals:
-
Solubility & Purification of Anilines:
-
Impurity Characterization (O-Acylamidoximes):
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline before handling.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilically Activated Nitroalkanes in Double Annulation of [1,2,4]Triazolo[4,3-a]quinolines and 1,3,4-Oxadiazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Troubleshooting Low Purity in Oxadiazole Aniline Synthesis
Welcome to the Technical Support Center for Oxadiazole Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when synthesizing oxadiazole derivatives bearing an aniline moiety. The inherent reactivity and polarity of the aniline group can introduce specific hurdles related to purity. This resource provides in-depth, field-proven insights in a question-and-answer format to help you achieve higher purity and yields in your reactions.
Troubleshooting Guide: Common Purity Issues
This section addresses specific problems you might encounter during your synthesis, providing causal explanations and actionable solutions.
Question 1: My reaction to form a 2-amino-5-aryl-1,3,4-oxadiazole from an acylthiosemicarbazide precursor is showing a significant sulfur-containing impurity. What is this impurity and how can I avoid it?
Answer:
The most likely sulfur-containing impurity is the corresponding 1,3,4-thiadiazole . This arises from a competing cyclization pathway.
Causality: The synthesis of 2-amino-1,3,4-oxadiazoles often starts with acylthiosemicarbazides. During the cyclization step, which aims for the intramolecular attack of the oxygen atom and subsequent extrusion of a sulfur-containing leaving group, a parallel reaction can occur where the sulfur atom acts as the nucleophile, leading to the formation of the more thermodynamically stable 1,3,4-thiadiazole ring.[1] This is particularly prevalent when using certain dehydrating agents that can also promote the thiadiazole formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thiadiazole impurity.
Detailed Solutions:
-
Choice of Reagents:
-
To favor the formation of the oxadiazole, employ oxidative cyclization methods. Reagents like iodine in the presence of a base (e.g., NaOH and KI) or 1,3-dibromo-5,5-dimethylhydantoin are effective for converting acylthiosemicarbazides to 2-amino-1,3,4-oxadiazoles.[2][3]
-
If starting from a diacylhydrazine intermediate, use non-sulfur-containing cyclodehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[1][3]
-
-
Reaction Conditions:
-
Carefully control the reaction temperature. Higher temperatures can sometimes favor the formation of the more stable thiadiazole.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times, which can lead to increased byproduct formation.
-
-
Purification:
-
If the thiadiazole byproduct still forms, purification via column chromatography is often necessary. The polarity difference between the oxadiazole and thiadiazole may be slight, so a carefully optimized gradient elution system (e.g., a slow gradient from hexane to ethyl acetate) will likely be required for good separation.[1]
-
Question 2: I am synthesizing a 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline by reducing the corresponding nitro-precursor, but my final product is impure. What are the likely side products and how can I improve the purity?
Answer:
The primary challenge in this synthesis is achieving selective reduction of the nitro group without affecting the oxadiazole ring or other functional groups. Common impurities include unreacted starting material and byproducts from over-reduction or side reactions.
Causality: The 1,3,4-oxadiazole ring is generally stable to many reducing agents, but harsh conditions can lead to its cleavage. The choice of reducing agent and reaction conditions is therefore critical. Incomplete reactions will leave the starting nitro compound, while overly aggressive conditions can lead to a complex mixture of degradation products.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Presence of Starting Material (Nitro Compound) | Incomplete reaction due to insufficient reducing agent, low temperature, or short reaction time. | Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O with NaBH₄ is a mild and effective system).[4] Ensure the reaction goes to completion by monitoring with TLC. You may need to gently heat the reaction or increase the reaction time. |
| Multiple Unidentified Spots on TLC | Over-reduction or degradation of the oxadiazole ring due to harsh conditions (e.g., strong acid, high temperature). | Use milder reducing agents. Catalytic hydrogenation (e.g., H₂/Pd-C) is often a clean and effective method. If using metal-based reductions, ensure careful control of temperature and pH. |
| Product is colored (e.g., yellow/brown) | Presence of azo or azoxy byproducts from partial reduction of the nitro group. | Ensure complete reduction to the aniline. If color persists after purification, a final recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.[5] |
Recommended Protocol for Reduction:
A mild and effective procedure for the preparation of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines is the selective reduction of the corresponding 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles using a sodium borohydride-tin(II) chloride dihydrate system.[4]
-
Dissolve the 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in a suitable solvent such as methanol or ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform an aqueous workup, typically involving quenching with water, basifying to precipitate tin salts, and extracting the product with an organic solvent like ethyl acetate.
-
Purify the crude product by column chromatography or recrystallization.
Question 3: My anilino-oxadiazole product streaks badly on the TLC plate and is difficult to purify by column chromatography. How can I improve the separation?
Answer:
The basicity of the aniline nitrogen is the primary cause of streaking (tailing) on silica gel TLC plates and poor separation during column chromatography. The acidic silanol groups on the silica surface can strongly interact with the basic aniline, leading to this issue.
Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds, like anilines, can undergo acid-base interactions with these silanol groups, causing them to "stick" to the stationary phase and elute slowly and unevenly, resulting in tailing.[2][6][7][8]
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to the eluent.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase (e.g., hexane/ethyl acetate). The TEA will compete with your product for the acidic sites on the silica gel, effectively masking them and allowing your compound to elute with a much-improved peak shape.[2][6][7][8]
-
Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component in the eluent system to achieve a similar effect.
-
-
Stationary Phase Choice:
-
Deactivated Silica: Use silica gel that has been deactivated, for example, with water. However, this can reduce the overall resolving power of the chromatography.
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Amine-bonded Silica: For very polar basic compounds, an amine-bonded silica column can be used in a HILIC (Hydrophilic Interaction Liquid Chromatography) mode.[9]
-
Data Presentation: Effect of TEA on Chromatography
| Condition | Observation on TLC | Column Chromatography Performance |
| No Additive | Significant tailing of the product spot. | Broad peaks, poor separation from impurities. |
| 0.5% TEA in Eluent | Compact, well-defined spot. | Sharper peaks, improved resolution.[2][6][7][8] |
Experimental Protocol: Column Chromatography with TEA
-
Choose a solvent system that gives your product an Rf of ~0.2-0.3 on TLC.
-
Add 0.5% (v/v) of triethylamine to this solvent system to prepare your mobile phase.
-
Prepare your column with silica gel slurried in the mobile phase containing TEA.
-
Load your crude product onto the column (dry loading is often preferred for better resolution).
-
Elute the column with the TEA-containing mobile phase, collecting fractions.
-
Analyze the fractions by TLC (using a TEA-containing eluent for consistency).
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is volatile and should be removed along with the eluent.[6]
Frequently Asked Questions (FAQs)
Q1: What are some good starting points for recrystallization solvents for oxadiazole anilines?
A1: The presence of both the aromatic oxadiazole ring and the polar aniline group means that a range of solvents could be effective. Good starting points include:
-
Ethanol or Methanol: These polar protic solvents are often effective for recrystallizing moderately polar compounds.[5]
-
Ethanol/Water Mixture: A mixed solvent system can be very effective. Dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to clarify the solution before allowing it to cool.[5]
-
DMF/Ethanol: For less soluble compounds, dissolving in a small amount of hot DMF and then adding ethanol as an anti-solvent can induce crystallization.[10]
-
Acetone: This polar aprotic solvent can also be a good choice.
Q2: My synthesis of a 2-(1,2,4-oxadiazol-5-yl)aniline from an amidoxime and an isatoic anhydride has a low yield. What could be the cause?
A2: Low yields in this one-pot synthesis can stem from several factors:
-
Ineffective Ring Opening of Isatoic Anhydride: The initial step is the nucleophilic attack of the amidoxime on the isatoic anhydride. If this is inefficient, the overall yield will be low. Ensure your base (e.g., NaOH in DMSO) is of good quality and the reaction is stirred efficiently.[9][11]
-
Side Reactions of the Amidoxime: Amidoximes can be unstable and may decompose under the reaction conditions, especially if heated. This reaction is typically run at ambient temperature to minimize degradation.[9][11]
-
Difficult Purification: The product is an aniline and may be quite polar, leading to losses during workup and purification. Ensure efficient extraction and consider the chromatography tips mentioned above. Difficulties in purification are a known challenge for some 1,2,4-oxadiazole syntheses.[10][12]
Q3: How can I monitor the progress of my oxadiazole aniline synthesis?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method.[3][13][14][15]
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds.
-
Staining: An iodine chamber can also be used to visualize spots.[16]
-
Spot Identification: Run lanes for your starting material(s), co-spot (starting material and reaction mixture), and the reaction mixture. The disappearance of the starting material spot(s) and the appearance of a new product spot indicate the reaction is progressing. The product, containing the aniline group, will likely have a different Rf value than the precursors.
Q4: Can the aniline group itself react under the conditions for oxadiazole ring formation?
A4: Yes, this is a potential issue. If the aniline nitrogen is unprotected, it can compete as a nucleophile in some reaction steps. For example, in syntheses involving strong electrophiles or acylating agents, the aniline may react. If side reactions involving the aniline are suspected, it may be necessary to use a protecting group strategy, though many modern one-pot syntheses are designed to avoid this.[9][11]
References
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- Welch Materials. (2025, December 15).
- Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
- Sychov, K. (2020). TO ADD OR NOT TO ADD. hplc-today.
- Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (2004, September 15). PubMed.
- Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. (n.d.).
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 9). Thieme Connect.
- troubleshooting by-product formation in oxadiazole synthesis. (n.d.). BenchChem.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024, July 21).
- One-Step Construction of 1,3,4-Oxadiazoles with Anticancer Activity from Tertiary Amines via a Sequential Copper(I)-Catalyzed Oxidative Ugi/aza-Wittig Reaction. (2024, March 12). MDPI.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023, December 13). ACS Omega.
- Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (n.d.). PMC.
- Technical Support Center: Recrystallization of Substituted Anilines. (n.d.). BenchChem.
- Purification of Organic Compounds by Flash Column Chrom
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Journal of Young Pharmacists.
- Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019, April 12). Western Kentucky University.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2024, September 11). MDPI.
- 2-(1,2,4-Oxadiazol-5-yl)anilines Based on Amidoximes and Isatoic Anhydrides: Synthesis and Structure Features. (2025, August 10).
- SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL 1,3,4-OXADIAZOLYL ANILINE DERIV
- 1,3,4-oxadiazol with aniline derivatives. (n.d.).
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020, May 29). PMC.
- Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft.
- HILIC Purification Strategies for Flash Chrom
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Journal of Young Pharmacists.
- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 10).
- 2-(1,2,4-Oxadiazol-5-yl)anilines Based on Amidoximes and Isatoic Anhydrides: Synthesis and Structure Features. (2025, August 10).
- A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. (2023, May 25).
- Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. (2026, January 20). PMC.
- Development and validation of HPLC method for some azoles in pharmaceutical preparation. (n.d.).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
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Validation & Comparative
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth exploration of the anticipated mass spectral fragmentation of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline , a molecule of interest for its potential pharmacological applications. By dissecting its constituent chemical moieties—a chloro-substituted aniline and an ethyl-substituted 1,2,4-oxadiazole—we can predict its behavior under ionization and compare it with structurally related compounds, thereby providing a robust framework for its identification and characterization.
Unveiling the Molecular Blueprint: Predicted Fragmentation Profile
The mass spectrum of an organic molecule is a unique fingerprint, a direct consequence of the fragmentation of its molecular ion. For 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline, with a molecular formula of C₁₀H₁₀ClN₃O and a monoisotopic mass of approximately 223.05 Da[1], its fragmentation journey is dictated by the interplay of its aromatic and heterocyclic rings, the chloro substituent, and the ethyl group.
The presence of a nitrogen-containing heterocyclic ring and an aniline moiety suggests that the molecular ion peak should be readily observable. The initial fragmentation events are anticipated to occur at the most labile bonds and through rearrangements that lead to stable neutral losses or fragment ions.
Key Predicted Fragmentation Pathways:
-
Cleavage of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is susceptible to cleavage under electron impact or collision-induced dissociation. A characteristic fragmentation of 1,2,4-oxadiazoles is the retro-cycloaddition reaction, leading to the formation of a nitrile and a nitrile oxide or their subsequent breakdown products.[2][3] For our target molecule, this could involve the cleavage of the O1-C5 and C3-N4 bonds or the N2-C3 and O1-C5 bonds.
-
Loss of the Ethyl Group: The ethyl group attached to the oxadiazole ring represents a likely point of initial fragmentation. The loss of a methyl radical (•CH₃, 15 Da) to form a resonance-stabilized cation is a common fragmentation pathway for ethyl-substituted aromatic systems. Alternatively, the loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement is also plausible.
-
Fragmentation of the Chloroaniline Moiety: Chloro-substituted aromatic compounds often exhibit the loss of a chlorine radical (•Cl, 35/37 Da), leading to a prominent M-35 or M-37 peak.[4] The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature for any chlorine-containing fragments.[4] Furthermore, aromatic amines can undergo the loss of neutral molecules such as ammonia (NH₃, 17 Da) or hydrogen cyanide (HCN, 27 Da).[4]
-
Combined Fragmentation Events: A cascade of these primary fragmentation events will lead to a series of smaller fragment ions, providing a comprehensive structural fingerprint of the molecule.
The logical flow of the fragmentation process can be visualized as a hierarchical breakdown from the molecular ion to smaller, stable fragment ions.
Caption: Predicted fragmentation workflow for 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline.
Comparative Fragmentation Analysis
To enhance the confidence in the identification of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline, a comparison with structurally related compounds is invaluable.
| Compound | Molecular Weight (Da) | Key Predicted Fragments (m/z) | Differentiating Features |
| 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | 223.05 | 223/225 (M+), 208/210 (M-CH₃), 195/197 (M-C₂H₄), 188 (M-Cl), fragments from oxadiazole cleavage. | Presence of chlorine isotope pattern. Loss of ethyl group fragments. |
| 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | 189.09 | 189 (M+), 174 (M-CH₃), 161 (M-C₂H₄), fragments from oxadiazole cleavage. | Absence of chlorine isotope pattern. Lower molecular weight. |
| 4-Chloro-2-(1,2,4-oxadiazol-5-yl)aniline | 195.02 | 195/197 (M+), 160 (M-Cl), fragments from oxadiazole cleavage. | Absence of ethyl group fragmentation. Lower molecular weight. |
| 4-Chloroaniline | 127.01 | 127/129 (M+), 92 (M-Cl). | Simple fragmentation pattern. Significantly lower molecular weight.[5] |
Experimental Protocol for Mass Spectrometric Analysis
The following protocol outlines a standardized approach for acquiring the mass spectrum of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline.
Sample Preparation:
A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.[4] For analyses requiring derivatization, appropriate reagents are added, and the reaction is allowed to proceed to completion before introduction into the mass spectrometer.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns.[6] For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable.[2]
-
Ion Source Temperature: Maintained between 200°C and 250°C to ensure sample volatilization without thermal degradation.[4]
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.[4]
-
Scan Range: A typical scan range would be from m/z 50 to 500 to capture the molecular ion and all significant fragment ions.[4]
-
Data Acquisition: The instrument is operated in full scan mode to obtain a complete mass spectrum. For more detailed structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected and further fragmented.[7][8]
Caption: General experimental workflow for the mass spectrometric analysis of the target compound.
Conclusion
The structural elucidation of novel compounds like 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline is a critical step in the research and development pipeline. By leveraging a foundational understanding of the fragmentation patterns of its constituent functional groups, we can confidently predict its mass spectral behavior. This guide provides a comprehensive framework for the analysis and interpretation of the mass spectrum of this compound, offering a comparative analysis with related structures and a detailed experimental protocol. The confluence of theoretical prediction and rigorous experimental validation will ultimately pave the way for a definitive structural confirmation, enabling further investigation into its potential applications.
References
- Srivastava, R. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 375-403.
- Selva, A., & Vettori, U. (1972). Mass spectrometry of heterocyclic compounds—II: Electron‐impact induced fragmentation of 3,5‐diphenyl‐1,2,4‐oxadiazole. Organic Mass Spectrometry, 6(9), 995-1002.
- Wollin, M., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(19), 1-13.
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
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ARKAT USA, Inc. (n.d.). Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Mass spectra of p-chloroaniline of NIST data base; (b) High.... Retrieved from [Link]
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SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]
-
Science Publishing Group. (2014). Synthesis, Spectroscopic Characterization and Powder XRD Study of 4-(5-(Ethylthio)-1,3,4-Oxadiazole-2-yl) Aniline. Retrieved from [Link]
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Comparative Guide: Bioactivity of 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Derivatives
[1][2][3]
Executive Summary: The Isomeric Advantage
In medicinal chemistry, the strategic selection between 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds is a critical decision point for lead optimization.[1] Both isomers serve as bioisosteres for esters and amides, offering improved hydrolytic stability and hydrogen-bonding potential.[2] However, they exhibit distinct physicochemical profiles and bioactivity landscapes.
This guide provides a technical comparison to assist researchers in scaffold selection, supported by experimental data, synthesis protocols, and mechanistic insights.
Physicochemical & Pharmacokinetic Landscape[1][2][3]
The choice of isomer significantly influences the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate.
Table 1: Comparative Physicochemical Profile
| Feature | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Impact on Drug Design |
| Lipophilicity (LogP/LogD) | Generally Higher | Lower (approx. 1 log unit) | 1,3,4-isomer is preferred for improving aqueous solubility. |
| Metabolic Stability | Moderate; susceptible to reductive ring opening. | High ; superior resistance to enzymatic cleavage. | 1,3,4-isomer is often the choice for extending half-life ( |
| hERG Inhibition Risk | Higher risk due to lipophilicity. | Lower risk | 1,3,4-isomer is safer for cardiac toxicity profiles. |
| Dipole Moment | Lower | Higher | 1,3,4-isomer forms stronger H-bonds with target proteins. |
| Synthesis Complexity | Moderate (Amidoxime route) | Low (Hydrazide cyclization) | 1,3,4-isomer offers faster library generation. |
Mechanistic Insight: Metabolic Stability
The 1,2,4-oxadiazole ring contains an O-N bond with lower aromatic stabilization energy compared to the symmetrical 1,3,4-oxadiazole .[3] In the presence of hepatic reductases or specific CYP450 isoforms, the 1,2,4-isomer is more prone to reductive ring cleavage, potentially leading to toxic amidine metabolites. The 1,3,4-isomer, being more electron-deficient and symmetrical, resists this degradation pathway more effectively.
Bioactivity Comparison: Therapeutic Applications
Anticancer Activity
Both scaffolds are privileged structures in oncology, but they often target different pathways due to their electronic distributions.
-
1,3,4-Oxadiazoles: Frequently designed as inhibitors of Thymidylate Synthase (TS) , EGFR , and VEGFR . The high dipole moment allows for deep burial in polar pockets of kinase domains.
-
Data Point: A 1,3,4-oxadiazole derivative (Compound 36) demonstrated an IC
of 0.08 µM against HepG2 (liver cancer) cells, outperforming 5-Fluorouracil (IC = 2.4 µM) by 30-fold.
-
-
1,2,4-Oxadiazoles: Often utilized in tubulin inhibition and apoptosis induction. They are effective in disrupting protein-protein interactions due to their planar, lipophilic nature.
-
Data Point: Imidazopyrazine-linked 1,2,4-oxadiazoles showed cytotoxicity against MCF-7 breast cancer cells with IC
values as low as 0.22 µM .[2]
-
Antimicrobial & Antiparasitic Activity[5][6]
-
1,3,4-Oxadiazoles: When hybridized with 1,2,3-triazoles or thiadiazoles, these derivatives exhibit potent antibacterial activity, particularly against Gram-negative strains like E. coli.
-
1,2,4-Oxadiazoles: Show superior efficacy in antiparasitic applications.[4] Derivatives have demonstrated high selectivity against Leishmania donovani and Trypanosoma cruzi, targeting the sterol 14
-demethylase (CYP51) enzyme.
Visualizing the Scaffold Differences
The following diagram illustrates the structural activity relationship (SAR) and synthesis pathways for both isomers.
Figure 1: Comparative workflow showing synthesis precursors, key physicochemical properties, and primary biological targets for 1,2,4- and 1,3,4-oxadiazole scaffolds.
Experimental Protocols
To ensure reproducibility, the following protocols outline the standard synthesis and bioassay evaluation methods.
Synthesis of 1,3,4-Oxadiazole Derivatives (POCl Method)
Principle: Cyclodehydration of diacylhydrazines or carboxylic acid hydrazides using phosphorus oxychloride.
-
Reagents: Substituted benzoic acid hydrazide (1.0 eq), Aromatic carboxylic acid (1.0 eq), Phosphorus oxychloride (POCl
, 5-10 mL), Sodium bicarbonate (NaHCO ). -
Procedure:
-
Mix the hydrazide and carboxylic acid in a round-bottom flask.
-
Add POCl
carefully (fume hood required). -
Reflux the mixture at 100–110°C for 4–6 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Cool the reaction mixture to room temperature.
-
Pour slowly onto crushed ice with stirring.
-
Neutralize with 10% NaHCO
solution until precipitate forms (pH ~7-8). -
Filter the solid, wash with cold water, and recrystallize from ethanol.
-
-
Yield Expectation: 70–90%.
Synthesis of 1,2,4-Oxadiazole Derivatives (Amidoxime Method)
Principle: Condensation of amidoximes with carboxylic acid derivatives (esters or acid chlorides).
-
Reagents: Arylamidoxime (1.0 eq), Acyl chloride (1.1 eq), Pyridine or Triethylamine (Base), Toluene or DMF (Solvent).
-
Procedure:
-
Dissolve arylamidoxime in dry toluene.
-
Add the base (pyridine, 2.0 eq).
-
Add acyl chloride dropwise at 0°C.
-
Stir at room temperature for 1 hour (formation of O-acylamidoxime intermediate).
-
Reflux at 110°C for 12–16 hours to effect cyclization.
-
Evaporate solvent under reduced pressure.[5]
-
Extract with ethyl acetate/water. Dry organic layer over MgSO
.
-
-
Yield Expectation: 60–80%.
Bioassay: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC
-
Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).
-
Protocol:
-
Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h at 37°C, 5% CO
. -
Treat cells with test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration < 0.5%.
-
Incubate for 48 or 72 hours .
-
Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Remove media and dissolve formazan crystals in 150 µL DMSO.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Calculation: Calculate % Cell Viability =
. Plot dose-response curve to determine IC .
Conclusion & Strategic Recommendation
For drug development programs prioritizing oral bioavailability and metabolic stability , the 1,3,4-oxadiazole scaffold is the superior starting point due to its lower lipophilicity and resistance to ring-opening metabolism.
However, if the target binding pocket requires a planar, lipophilic moiety (e.g., tubulin binding sites) or if the indication is parasitic infection (specifically Leishmania), the 1,2,4-oxadiazole isomer remains a highly potent alternative.
References
-
BenchChem. (2025).[2][1][3] A Comparative Analysis of the Biological Activity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers. Retrieved from
-
Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry: A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs. Journal of Medicinal Chemistry. Retrieved from
-
Nawrozkij, M., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Retrieved from
-
Glomb, T., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. Retrieved from
-
Verma, G., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Retrieved from
-
De Oliveira, C., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids. Retrieved from
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A Comparative Guide to Validating Assay Sensitivity for Oxadiazole Aniline Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic agents in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth technical comparison of three prevalent bioanalytical methodologies for validating the assay sensitivity of oxadiazole aniline compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Fluorescence-Based Assays.
The choice of analytical technique is a critical decision in the drug development pipeline, directly impacting the reliability of pharmacokinetic, pharmacodynamic, and toxicokinetic data. This guide is structured to provide not just procedural steps, but the scientific rationale behind methodological choices, enabling you to select and validate the most appropriate assay for your research needs. We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.
The Importance of Validating Assay Sensitivity
Assay sensitivity is defined by the Limit of Detection (LOD) and the Lower Limit of Quantitation (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration at which the analyte can be accurately and precisely quantified.[1][2] Establishing a robust and sensitive assay is paramount for several reasons:
-
Accurate Pharmacokinetic Profiling: Sensitive assays are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug, particularly during the terminal elimination phase where concentrations are low.
-
Bioavailability and Bioequivalence Studies: Precise quantification at low concentrations is essential for comparing different formulations of a drug or for generic drug development.
-
Toxicokinetic Studies: Understanding the exposure-toxicity relationship requires accurate measurement of drug concentrations, especially at low levels where subtle toxic effects may occur.
-
Early Drug Discovery: In high-throughput screening (HTS), sensitive assays are needed to identify potent lead compounds from large libraries.
Comparative Analysis of Bioanalytical Techniques
The selection of an appropriate bioanalytical method depends on a variety of factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, the nature of the biological matrix, and available instrumentation. Here, we compare HPLC-UV, LC-MS/MS, and fluorescence-based assays for the analysis of oxadiazole aniline compounds.
| Parameter | HPLC-UV | LC-MS/MS | Fluorescence-Based Assay |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Detection of emitted light from a fluorescent molecule. |
| Sensitivity (Typical LLOQ) | ng/mL to µg/mL | pg/mL to ng/mL | pM to nM (in vitro) |
| Selectivity | Moderate to Good | Excellent | Good to Excellent |
| Matrix Effect | Low to Moderate | High | Moderate |
| Throughput | Moderate | High | High |
| Cost | Low | High | Moderate |
| Instrumentation Complexity | Low | High | Moderate |
Table 1: Comparison of Bioanalytical Techniques for Oxadiazole Aniline Compounds
Experimental Workflows and Protocols
A critical aspect of any bioanalytical method is the sample preparation procedure. The goal is to isolate the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection.
Caption: General sample preparation workflow for bioanalysis.
Protocol 1: Sample Preparation using Protein Precipitation
Protein precipitation is a simple and rapid method for removing the majority of proteins from plasma samples.[3]
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC-UV or LC-MS/MS analysis, or an appropriate buffer for fluorescence assays.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of small molecules.[4] The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase, and detection relies on the analyte's ability to absorb UV light.
Protocol 2: HPLC-UV Method Validation for an Oxadiazole Aniline Compound
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning the UV spectrum of the oxadiazole aniline compound to find the wavelength of maximum absorbance (λmax), which is often in the range of 254-320 nm for such compounds.
-
Injection Volume: 20 µL.
-
-
Validation Parameters:
-
Linearity: Prepare a series of calibration standards in blank plasma (e.g., 10, 50, 100, 500, 1000, and 2000 ng/mL). Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The LOD and LLOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[5]
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope) The LLOQ should be confirmed by analyzing replicate samples (n=6) at this concentration, with accuracy and precision within ±20%. For a representative oxadiazole derivative, an LLOQ of 10 ng/mL has been reported using an HPLC-UV method.[3]
-
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 30, 800, and 1600 ng/mL) in replicates (n=6) on three different days. The accuracy (% bias) should be within ±15% (±20% for LLOQ), and the precision (%RSD) should be ≤15% (≤20% for LLOQ).
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous components interfere with the analyte peak.
-
Recovery: Compare the peak area of the analyte in an extracted sample to the peak area of the analyte spiked into a post-extraction blank sample at the same concentration. Recovery should be consistent and reproducible.
-
Caption: Schematic of an HPLC-UV system.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[6][7] After chromatographic separation, the analyte is ionized and fragmented, and specific fragment ions are monitored for quantification.
Protocol 3: LC-MS/MS Method Validation for an Oxadiazole Aniline Compound
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is preferred for better resolution and faster analysis times.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MS/MS Transitions: The precursor ion (parent drug) and a specific product ion (fragment) are determined by infusing a standard solution of the oxadiazole aniline compound into the mass spectrometer. A stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variability in extraction and ionization.
-
-
Validation Parameters:
-
Linearity: Prepare calibration standards in blank plasma over a wider dynamic range than HPLC-UV (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, and 500 ng/mL). A weighted (1/x²) linear regression is often used.
-
LOD and LLOQ: Determined similarly to the HPLC-UV method, but with much lower achievable limits, often in the low pg/mL to ng/mL range.
-
Accuracy and Precision: Assessed at LLOQ, low, medium, and high QC concentrations. Acceptance criteria are the same as for HPLC-UV.
-
Selectivity and Specificity: Analyze blank plasma from multiple sources and check for interferences at the retention time of the analyte and internal standard.
-
Matrix Effect: This is a critical parameter for LC-MS/MS. It is assessed by comparing the peak response of the analyte in a post-extraction spiked blank plasma sample to the response of the analyte in a neat solution.[8] The matrix factor should be consistent across different lots of plasma.
-
Recovery: Determined as described for the HPLC-UV method.
-
Caption: Workflow of an LC-MS/MS system.
Fluorescence-Based Assays
Many oxadiazole aniline compounds possess intrinsic fluorescence or can be used in assays that produce a fluorescent signal, for example, in enzyme inhibition assays.[9] Fluorescence-based assays are highly sensitive and amenable to high-throughput screening.[10]
Protocol 4: Validating a Fluorescence-Based Enzyme Inhibition Assay
This protocol assumes the oxadiazole aniline compound is an inhibitor of a specific enzyme and that a fluorogenic substrate for that enzyme is available.
-
Assay Principle: The enzyme cleaves a non-fluorescent substrate to produce a highly fluorescent product. The presence of the inhibitor reduces the rate of this reaction, leading to a decrease in the fluorescent signal.
-
Assay Conditions:
-
Buffer: A buffer that maintains the optimal pH for enzyme activity.
-
Enzyme and Substrate Concentrations: These should be optimized to be at or below the Michaelis-Menten constant (Km) for the substrate to ensure the assay is sensitive to competitive inhibitors.
-
Incubation Time and Temperature: Optimized to ensure the reaction is in the linear range.
-
Instrumentation: A fluorescence plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Validation Parameters:
-
Z'-factor: This is a measure of the statistical effect size and is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent. It is calculated using the signals from positive (no inhibitor) and negative (no enzyme) controls.
-
Signal-to-Background Ratio (S/B): The ratio of the signal from the positive control to the signal from the negative control. A high S/B ratio is desirable.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity. This is determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.
-
Assay Robustness: The assay should be tested for its tolerance to small variations in parameters such as incubation time, temperature, and reagent concentrations.
-
Caption: Principle of a fluorescence-based enzyme inhibition assay.
Conclusion
The validation of assay sensitivity is a non-negotiable aspect of drug development. The choice between HPLC-UV, LC-MS/MS, and fluorescence-based assays for the analysis of oxadiazole aniline compounds should be guided by the specific requirements of the study.
-
HPLC-UV is a cost-effective and reliable method suitable for routine analysis when high sensitivity is not a prerequisite.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for regulated bioanalysis and studies requiring the lowest possible detection limits. However, it is more susceptible to matrix effects, which must be carefully evaluated and mitigated.
-
Fluorescence-based assays are ideal for in vitro studies and high-throughput screening, providing excellent sensitivity and speed. Their applicability in vivo depends on the intrinsic fluorescence of the compound and the availability of suitable assays.
By understanding the principles, strengths, and limitations of each technique, and by following robust validation protocols, researchers can ensure the generation of high-quality, reliable data that will underpin the successful development of novel oxadiazole aniline-based therapeutics.
References
- Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase—the mechanism of electrospray mass spectrometry. Analytical Chemistry, 65(22), 972A-986A.
- Dolan, J. W. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- Li, W., & Tse, F. L. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 2(8), 1373-1376.
- BenchChem. (2025, December).
- Guo, X., et al. (2015). Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. Scientific Reports, 5, 11906.
- Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- MPL Lösungsfabrik. (2019, June 20).
- Wang, J., & Wang, Y. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Opinion in Biotechnology, 55, 27-34.
- Bitesize Bio. (2025, April 24).
- Chromatography Forum. (2011, January 10).
- PubMed. (2013, January 15).
- Thermo Fisher Scientific. (n.d.).
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- ResearchGate. (n.d.).
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- Castillo, L., et al. (2025, October 29). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS Omega.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- International Journal of Pharmaceutical Sciences. (2025, January 29).
- Persee General. (2025, August 22).
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- Vazvaei, F. (2015, February 26). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
- Biotage. (n.d.).
- Bioanalysis Zone. (2015, September 29). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins.
- A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28).
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- HPLC Troubleshooting Guide. (n.d.).
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- American Chemical Society. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
- ResearchGate. (n.d.).
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.).
- Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
- Agilent. (2011, March 21).
- ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow.
- Mastering Bioanalytical Method Validation: A Practical Guide for Labor
- Sigma-Aldrich. (n.d.). SPE Method Development for Pharmaceutical Bioanalysis.
- Ovid. (n.d.).
- Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Patel, D. R., et al. (2012). Development and validation of a bioanalytical HPLC-UV method for simultaneous estimation of amlodipine and atorvastatin in rat plasma.
- ResearchGate. (2025, August 9).
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- BenchChem. (n.d.).
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
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A Senior Application Scientist's Guide to the Elemental Analysis of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
Introduction: Establishing Molecular Identity and Purity
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of chemical quality control. For a novel heterocyclic compound such as 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline, elemental analysis serves as a fundamental checkpoint. It provides a quantitative measure of its constituent elements—carbon, hydrogen, nitrogen, chlorine, and oxygen—thereby verifying the empirical formula and assessing the purity of the synthesized batch. This guide offers an in-depth comparison of analytical methodologies for the elemental characterization of this compound, grounded in established scientific principles and industry best practices.
Theoretical Elemental Composition
The first step in any elemental analysis workflow is to calculate the theoretical composition from the confirmed molecular formula. This calculated profile serves as the benchmark against which all experimental data are compared.
Molecular Formula: C₁₀H₁₀ClN₃O
Molecular Weight: 223.66 g/mol
Based on this, the theoretical mass percentages of each element are presented in Table 1.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 53.70% |
| Hydrogen | H | 1.008 | 10 | 10.08 | 4.51% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 18.79% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.85% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.15% |
| Table 1. Theoretical elemental composition of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline. |
Primary Method: Combustion Analysis for C, H, N, and Cl
Combustion analysis is the gold-standard technique for determining the carbon, hydrogen, and nitrogen content in organic molecules.[1] Modern elemental analyzers are automated systems based on the Dumas method, which involves the complete and instantaneous combustion of the sample in a high-oxygen environment. For halogen-containing compounds like our target molecule, specific modifications are required to capture and quantify the chlorine.
Principle of Operation
The sample is combusted at a high temperature (typically >950°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx), which are subsequently reduced to N₂. The chlorine is converted to hydrogen chloride (HCl). These combustion products are then separated and quantified using various detection methods, such as thermal conductivity detection for CO₂, H₂O, and N₂, and coulometric titration or ion chromatography for HCl.
Experimental Workflow for Combustion Analysis
Caption: Workflow for the elemental analysis of the target compound via combustion.
Detailed Protocol
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard of known composition, such as acetanilide or sulfanilamide. This establishes the response factors for C, H, and N.
-
Sample Preparation:
-
Accurately weigh approximately 2-3 mg of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline into a clean tin capsule.
-
Fold the capsule to ensure no sample can escape and place it in the instrument's autosampler.
-
-
Combustion: The sample is dropped into a high-temperature combustion tube (~1000°C) flooded with pure oxygen. The organic material is instantaneously combusted.
-
Gas Separation and Detection (C, H, N): The resulting gases (CO₂, H₂O, N₂, NOx, and HCl) are swept by a helium carrier gas through a reduction tube where NOx is converted to N₂. The gases are then separated, typically by gas chromatography, and detected by a thermal conductivity detector (TCD).
-
Chlorine Determination: The HCl gas produced during combustion is passed through an absorption solution. The resulting chloride ions are then quantified using ion chromatography (IC) or potentiometric titration. This combined approach is often referred to as Combustion Ion Chromatography (CIC).[2][3] Standard methods like ASTM D7359 provide a framework for this type of analysis.[2]
-
Data Analysis: The instrument software calculates the mass percentages of C, H, and N based on the TCD signals and the sample weight. The chlorine percentage is determined from the IC or titration data. Oxygen is typically determined by difference.
Comparison with Alternative & Complementary Techniques
While combustion analysis is the primary method for elemental composition, other techniques provide complementary or alternative data that are crucial for a comprehensive characterization, especially in a regulated drug development environment.
| Technique | Information Provided | Sample Amount | Throughput | Key Advantages | Limitations |
| Combustion Analysis | Bulk elemental composition (%C, H, N, S, Cl); Purity assessment. | 1-3 mg | Medium | High accuracy and precision for bulk analysis; Well-established methodology. | Destructive; Does not provide structural information; Can be affected by inorganic impurities. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass of the molecular ion; Molecular formula confirmation.[4][5] | < 1 mg | High | Extremely high mass accuracy (sub-ppm); Confirms molecular formula unequivocally.[4] | Not quantitative for bulk purity; Cannot distinguish isomers.[6] |
| Quantitative NMR (qNMR) | Absolute purity of the analyte without a specific reference standard.[7][8] | 2-10 mg | Medium | Primary analytical method; Highly accurate and precise; Provides structural information.[9][10] | Requires a suitable internal standard with known purity; Potential for signal overlap.[9] |
| X-ray Fluorescence (XRF) | Elemental composition, particularly for heavier elements like chlorine.[11] | Variable (mg to g) | High | Non-destructive; Minimal sample preparation for solids and liquids.[11][12] | Lower sensitivity for light elements (C, N, O); Matrix effects can influence quantification.[13] |
Table 2. Comparison of analytical techniques for the characterization of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline.
In-Depth Look at Complementary Methods
High-Resolution Mass Spectrometry (HRMS)
HRMS is an indispensable tool for confirming the molecular formula of a newly synthesized compound.[4] By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, it can distinguish between different molecular formulas that have the same nominal mass.[14] For our target molecule, HRMS would be used to confirm that the experimental exact mass matches the theoretical exact mass of the C₁₀H₁₀ClN₃O ion.
-
Causality: The ability to achieve sub-ppm mass accuracy is due to advanced mass analyzers like Time-of-Flight (TOF) or Orbitrap, which can differentiate ions with very small mass differences.[4] This provides a high degree of confidence in the assigned molecular formula, which is a critical piece of data for regulatory submissions.
Quantitative NMR (qNMR)
In the absence of a certified reference standard for a new chemical entity, qNMR stands out as a primary ratio method for determining purity.[7][9] The principle of qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[9]
-
Protocol: A precisely weighed amount of the sample is dissolved in a suitable deuterated solvent along with a precisely weighed amount of an internal standard of known purity (e.g., maleic anhydride). By comparing the integrals of specific, non-overlapping peaks from the analyte and the standard, the absolute purity of the analyte can be calculated with high accuracy.[9]
X-ray Fluorescence (XRF) for Chlorine Analysis
XRF offers a rapid and non-destructive alternative for quantifying chlorine.[11] When the sample is irradiated with high-energy X-rays, its constituent atoms emit characteristic "fluorescent" X-rays. The energy of these X-rays identifies the element, and their intensity is proportional to its concentration.[13] While traditionally used for inorganic materials, modern Energy Dispersive XRF (EDXRF) systems can analyze chlorine in organic matrices, such as oils or polymers, and can be adapted for pharmaceutical powders.[12][15][16] This technique is particularly useful for at-line process monitoring or rapid screening.
Decision-Making Framework for Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
